molecular formula C20H14Cl2N2S2 B15098019 4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B15098019
M. Wt: 417.4 g/mol
InChI Key: SHQLQCWETSRVLA-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a 3,4-dichlorobenzylsulfanyl group at position 4 and a 4-methylphenyl substituent at position 3. The 3,4-dichlorobenzyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the 4-methylphenyl substituent contributes to steric and electronic modulation .

Properties

Molecular Formula

C20H14Cl2N2S2

Molecular Weight

417.4 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H14Cl2N2S2/c1-12-2-5-14(6-3-12)15-10-26-20-18(15)19(23-11-24-20)25-9-13-4-7-16(21)17(22)8-13/h2-8,10-11H,9H2,1H3

InChI Key

SHQLQCWETSRVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol or sulfide precursor reacts with a 3,4-dichlorobenzyl halide under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a 4-methylphenyl precursor, often through a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:

Substituent-Based Comparison
Compound Name Substituents (Positions) Key Structural Features Biological Activity Reference ID
Target Compound 4-(3,4-Dichlorobenzylsulfanyl), 5-(4-methylphenyl) Chlorine atoms (electron-withdrawing), methyl group (electron-donating) Potential antimicrobial/anti-inflammatory
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4-(Piperazinyl-3,4-dichlorophenyl), 5-(4-fluorophenyl), 6-methyl Fluorine (polar), piperazine (basic nitrogen) Antipsychotic/antagonist activity
5-Hydrazino-4-(4-methoxyphenyl)-3,7-dimethylpyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine 4-(4-Methoxyphenyl), 5-hydrazino Methoxy (electron-donating), hydrazine (nucleophilic) Antimicrobial
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 4-(Pyrazolopyrimidinyl), 3-phenyl Extended π-system, pyrazole ring Kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic targets (e.g., enzymes, receptors) but may reduce solubility .
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Improve solubility and metabolic stability but may weaken target affinity .
  • Heterocyclic Extensions (e.g., pyrazolo, piperazinyl) : Expand interaction with polar residues in binding pockets, often enhancing selectivity .

Key Findings :

  • Antimicrobial Activity : Trifluoromethyl and chloroacetyl substituents significantly enhance potency against Gram-positive bacteria .
  • Cytotoxicity : Chloroacetyl derivatives show moderate-to-high cytotoxicity, indicating that the 3,4-dichlorobenzyl group in the target compound may require optimization for therapeutic safety .

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